

physical and chemical properties of 1-bromo-3-hexyne

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Compound of Interest

Compound Name: 1-Bromo-3-hexyne

Cat. No.: B1600705

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An In-depth Technical Guide to 1-Bromo-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-hexyne is a valuable bifunctional molecule containing both an alkyne and a bromo-alkane functional group. This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its utility is especially noted in the preparation of novel organic materials and as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the internal alkyne can undergo a variety of addition and cycloaddition reactions. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential applications in drug development.

Physical and Chemical Properties

Quantitative data for **1-bromo-3-hexyne** is not extensively reported in publicly available literature. The data presented below has been compiled from various chemical databases. For context, properties of its isomers, 1-bromo-1-hexyne, are also included where available, as these are more widely characterized.

Physical Properties

Property	Value (1-Bromo-3-hexyne)	Value (1-Bromo-1-hexyne)
CAS Number	35545-23-4	1119-64-8
Molecular Formula	C ₆ H ₉ Br	C ₆ H ₉ Br
Molecular Weight	161.04 g/mol	161.04 g/mol
Boiling Point	Data not available	153.9 °C at 760 mmHg
Density	Data not available	1.298 g/cm ³
Melting Point	Data not available	Data not available
XLogP3	2.5	2.5
Refractive Index	Data not available	1.485
Storage Temperature	2-8°C	Data not available

Chemical Properties

1-Bromo-3-hexyne is characterized by the reactivity of its two primary functional groups:

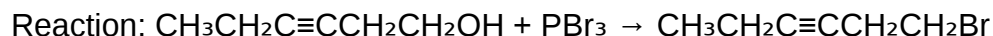
- **Alkyl Bromide:** The carbon-bromine bond is polarized, making the terminal carbon electrophilic and susceptible to nucleophilic attack. The bromide ion is a good leaving group, facilitating S_N2 reactions.
- **Internal Alkyne:** The carbon-carbon triple bond is a region of high electron density, making it reactive towards electrophiles. It can undergo various addition reactions and serves as a key component in metal-catalyzed cross-coupling reactions.

The molecule is considered a key intermediate for creating more complex structures through reactions such as Sonogashira coupling, which allows for the formation of new carbon-carbon bonds.

Experimental Protocols

Synthesis of 1-Bromo-3-hexyne

A common synthetic route to **1-bromo-3-hexyne** is via the bromination of the corresponding alcohol, 3-hexyn-1-ol.

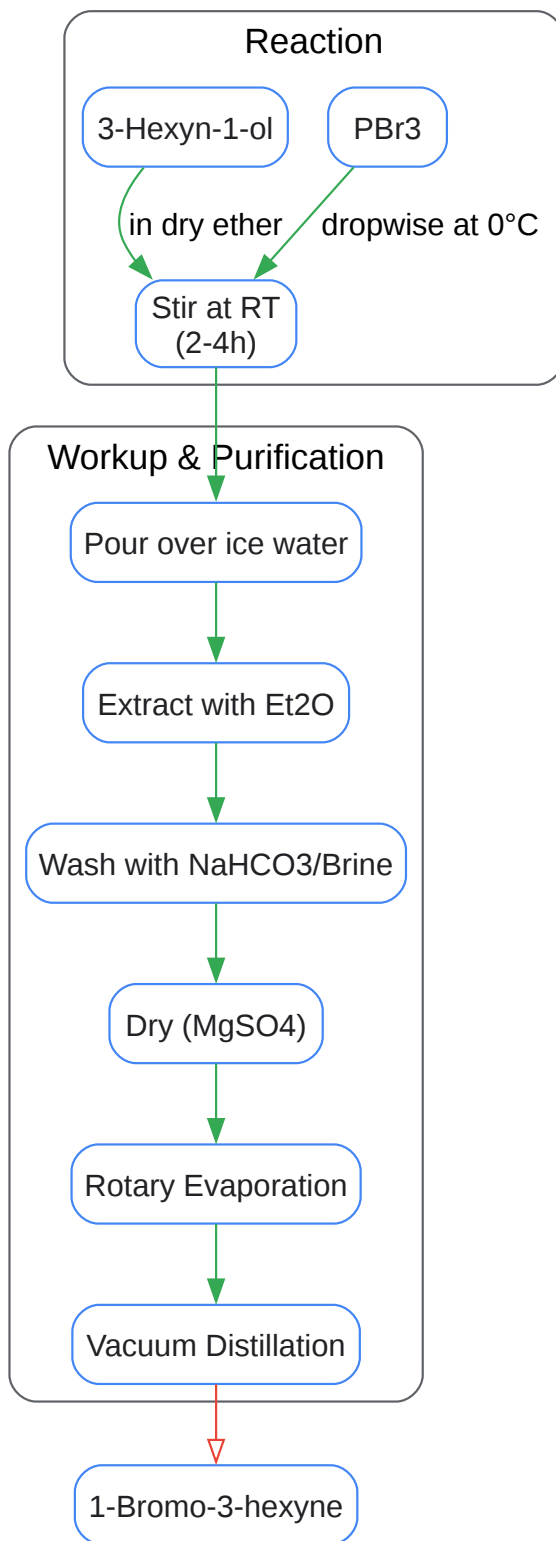


Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagents:** The flask is charged with 3-hexyn-1-ol dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane. The solution is cooled in an ice bath to 0°C.
- **Addition of Brominating Agent:** Phosphorus tribromide (PBr_3), typically one-third of a molar equivalent, is dissolved in the same dry solvent and added dropwise to the cooled alcohol solution via the dropping funnel with continuous stirring. The addition should be slow to control the exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) or until TLC analysis indicates the consumption of the starting material.
- **Workup:** The reaction is carefully quenched by slowly pouring the mixture over ice water. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
- **Purification:** The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by vacuum distillation or column chromatography to yield pure **1-bromo-3-hexyne**.

Diagram of Synthetic Workflow

Synthesis of 1-Bromo-3-hexyne

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-bromo-3-hexyne**.

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Protons on sp^3 carbons adjacent to the alkyne and the bromine atom will have characteristic chemical shifts. The terminal methyl protons (CH_3) would appear as a triplet around 1.1 ppm. The methylene protons (CH_2) adjacent to the methyl group would be a quartet around 2.2 ppm. The methylene protons adjacent to the bromine (CH_2Br) would be significantly downfield, likely in the 3.4-3.6 ppm range, appearing as a triplet. The methylene protons adjacent to the triple bond would be around 2.5-2.7 ppm.
- ^{13}C NMR: The sp -hybridized carbons of the internal alkyne typically resonate in the range of 70-90 ppm.^[1] The carbon bearing the bromine atom (C-Br) would appear around 30-40 ppm, while the other sp^3 carbons would be further upfield.

3.2.2 Infrared (IR) Spectroscopy

- The C-H stretching of the sp^3 hybridized carbons will appear just below 3000 cm^{-1} .^[2]
- The most characteristic peak for the alkyne, the $\text{C}\equiv\text{C}$ stretch, is expected in the $2100\text{-}2260\text{ cm}^{-1}$ region. For an internal and relatively symmetric alkyne, this peak may be weak or absent.^{[3][4]}
- The C-Br stretch typically appears in the fingerprint region, between $500\text{-}600\text{ cm}^{-1}$.

3.2.3 Mass Spectrometry (MS)

- The mass spectrum will show a molecular ion peak (M^+). Due to the presence of bromine, there will be a characteristic $\text{M}+2$ peak of nearly equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.^[5]
- Common fragmentation patterns for alkyl halides include the loss of the bromine radical ($\text{M}-79$ or $\text{M}-81$) and alpha-cleavage (cleavage of the C-C bond adjacent to the C-Br bond).^[6]

Applications in Drug Development

While direct involvement of **1-bromo-3-hexyne** in specific signaling pathways or as an active pharmaceutical ingredient is not documented, its role as a synthetic intermediate is significant.

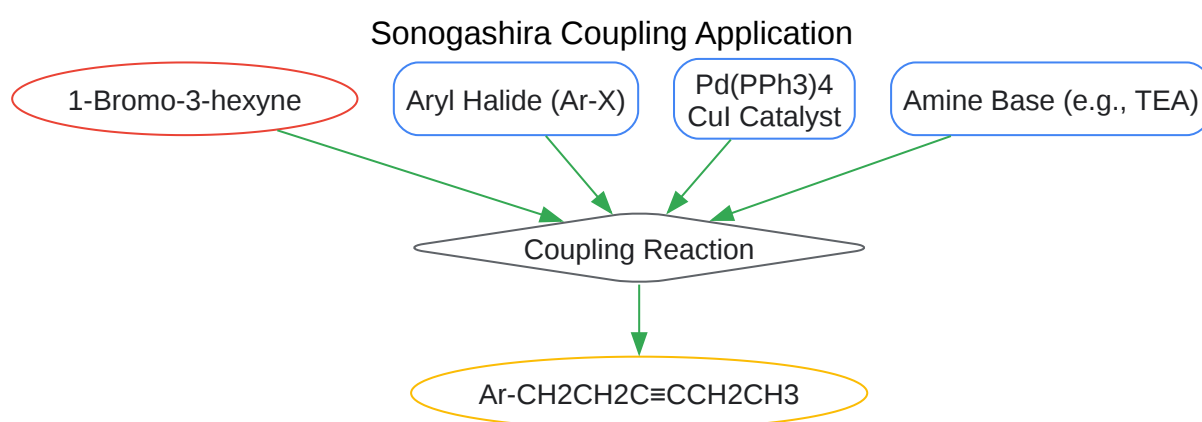
The introduction of a bromine atom into a potential drug molecule is a common strategy in medicinal chemistry.[7][8]

Advantages of Bromination in Drug Design:

- **Increased Potency:** The bromine atom can increase the therapeutic activity of a compound. [7]
- **Metabolic Stability:** It can favorably influence the drug's metabolism and duration of action.[7]
- **Halogen Bonding:** Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen (the σ -hole) and a nucleophilic site on a biological target like a protein.[7][9] This can enhance ligand-receptor binding affinity and specificity.[10][11]

1-Bromo-3-hexyne can be used in reactions like the Sonogashira coupling to synthesize complex molecules, including pharmaceuticals, natural products, and organic materials.[12] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in building the carbon skeleton of many drug candidates.

Diagram of a Representative Reaction: Sonogashira Coupling



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Caption: Use of **1-bromo-3-hexyne** in a Sonogashira reaction.

Conclusion

1-Bromo-3-hexyne is a highly functionalized and reactive molecule with considerable potential in synthetic organic chemistry. While detailed physical data remains sparse, its chemical reactivity is well-understood, making it a reliable building block for creating complex structures. For drug development professionals, its value lies in its utility as a precursor for synthesizing larger, biologically active molecules, leveraging the strategic advantages that brominated compounds and alkyne functionalities offer in modern medicinal chemistry. Further research into its specific biological activities and the development of novel synthetic applications will continue to enhance its importance in the scientific community.

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